![molecular formula C18H13F3N4O2 B15123866 6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)quinoxaline](/img/structure/B15123866.png)
6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)quinoxaline is a complex organic compound that features a quinoxaline core structure substituted with an azetidine ring and a trifluoromethylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The azetidine ring can be introduced through a nucleophilic substitution reaction, where an azetidine derivative reacts with a suitable leaving group on the quinoxaline core.
The trifluoromethylpyridine moiety is often introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of the trifluoromethylpyridine with a halogenated quinoxaline intermediate. This reaction is typically carried out in the presence of a palladium catalyst and a base, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more cost-effective and environmentally friendly catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.
Reduction: The nitro groups on the quinoxaline ring can be reduced to amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the azetidine nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline core can yield quinoxaline N-oxides, while reduction of nitro groups can produce amines.
Scientific Research Applications
6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. The trifluoromethylpyridine moiety is known to enhance the compound’s binding affinity to certain enzymes and receptors, while the azetidine ring can modulate the compound’s overall conformation and reactivity. These interactions can lead to the inhibition or activation of specific biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 3-Fluoro-2-(trifluoromethyl)pyridine
Uniqueness
6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)quinoxaline is unique due to its combination of a quinoxaline core, an azetidine ring, and a trifluoromethylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H13F3N4O2 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
quinoxalin-6-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)16-8-12(3-4-24-16)27-13-9-25(10-13)17(26)11-1-2-14-15(7-11)23-6-5-22-14/h1-8,13H,9-10H2 |
InChI Key |
FULQBXODHLMUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OC4=CC(=NC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


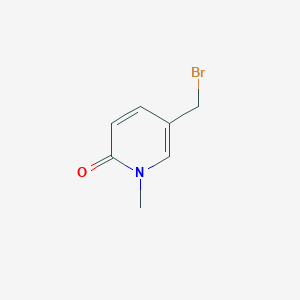
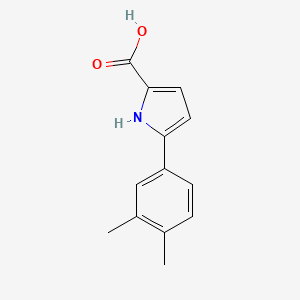
![Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B15123795.png)
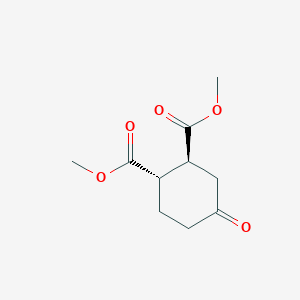
![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123811.png)
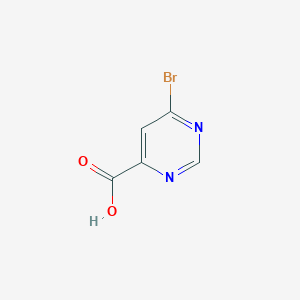
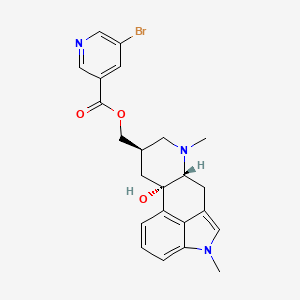
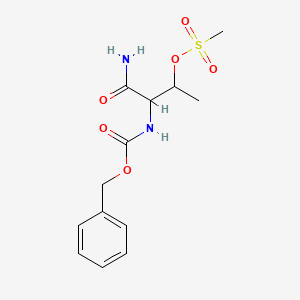
![[4-(4-cyanophenyl)phenyl] 4-butylbenzoate](/img/structure/B15123837.png)
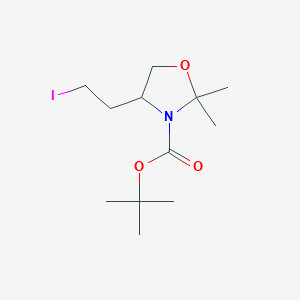
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester](/img/structure/B15123851.png)
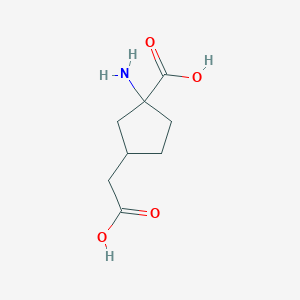
![dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate](/img/structure/B15123857.png)
![(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B15123862.png)
